Diisostearyl adipate is classified as an alkyl ester, specifically an ester derived from adipic acid and isostearyl alcohol. It falls under the category of emollients and skin conditioning agents, commonly utilized in cosmetics for its moisturizing properties. The compound is recognized for its ability to enhance the texture and feel of formulations, making it a popular choice in skin care products.
The synthesis of diisostearyl adipate typically involves the esterification reaction between adipic acid and isostearyl alcohol. This process can be described as follows:
The molecular structure of diisostearyl adipate can be represented by the following characteristics:
The presence of long carbon chains in both the fatty alcohol and the dicarboxylic acid results in a lipophilic compound that exhibits low volatility and good stability in formulations .
Diisostearyl adipate primarily undergoes hydrolysis reactions under alkaline or acidic conditions, breaking down into its constituent fatty alcohols and adipic acid. This reaction can be catalyzed by enzymes or acids:
In cosmetic formulations, diisostearyl adipate may also interact with other ingredients, affecting their solubility and stability .
The mechanism of action of diisostearyl adipate in cosmetic applications involves several key functions:
Diisostearyl adipate exhibits several important physical and chemical properties:
These properties make diisostearyl adipate suitable for various applications in personal care products .
Diisostearyl adipate finds extensive use in various cosmetic formulations due to its beneficial properties:
Diisostearyl adipate (DISA) is synthesized via esterification between adipic acid (hexanedioic acid) and isostearyl alcohol (16-methylheptadecanol). This reaction follows classical Fischer esterification mechanisms, where carboxylic acid groups nucleophilically attack the hydroxyl groups of the branched-chain fatty alcohol. The reaction proceeds under acid catalysis:
$$ \ce{HOOC-(CH2)4-COOH + 2 C18H37OH ->[H^+] C18H37OOC-(CH2)4-COOC18H37 + 2 H2O} $$
Industrial-scale production employs continuous stirred-tank reactors (CSTRs) or fixed-bed flow reactors operating at 110-150°C. The process requires precise azeotropic water removal using solvents like toluene or xylene to drive equilibrium toward ester formation. A key challenge lies in the steric hindrance imposed by isostearyl alcohol's branched methyl groups (16-methylheptadecyl), which reduces nucleophilicity compared to linear alcohols. Consequently, reaction times extend to 6-10 hours to achieve >95% conversion [2] [7].
Feedstock purity critically impacts product quality. Technical-grade isostearyl alcohol (∼85% purity) introduces side products that require subsequent purification via thin-film distillation under high vacuum (0.1-1 mmHg). This step removes unreacted alcohols, monoesters, and fatty acid impurities, yielding cosmetic-grade DISA characterized by low color (APHA < 50) and acid value (<0.1 mg KOH/g) [6] [8].
Table 1: Key Reaction Parameters for DISA Esterification
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 130-145°C | Higher temperatures accelerate kinetics but risk thermal degradation |
Acid:Alcohol Molar Ratio | 1:2.2-2.6 | Excess alcohol drives equilibrium toward diester formation |
Catalyst Concentration | 0.5-1.0 wt% (H2SO4) | Higher concentrations increase side reactions |
Reaction Time | 6-10 hours | Required for >95% conversion due to steric hindrance |
Recent advances focus on replacing homogeneous acid catalysts (H₂SO₄, p-toluenesulfonic acid) with heterogeneous and enzymatic catalysts to minimize waste. Titanium-based catalysts demonstrate exceptional efficacy. Studies show chelated titanium adipate synthesized from low-carbon alkyl titanates achieves 94.23% conversion in esterification at 117°C – significantly lower than conventional temperatures [2]. This catalyst operates via a Lewis acid mechanism, coordinating carbonyl oxygen atoms and polarizing the C=O bond for nucleophilic attack.
Statistical optimization via response surface methodology (RSM) has identified critical parameters for titanium-catalyzed DISA synthesis:
Validation experiments confirmed a 94.23% ester exchange rate under these conditions. The catalyst maintains activity over 5 cycles after simple filtration, reducing metal leaching to <5 ppm – essential for cosmetic applications [2].
Enzymatic catalysis using immobilized Candida antarctica lipase B (CALB) presents a sustainable alternative. Operating at 70°C in solvent-free systems, CALB achieves 88% conversion in 12 hours. Though slower than chemical catalysis, enzymatic routes eliminate color-forming side reactions, reducing purification costs. Commercial adoption remains limited by enzyme costs ($300-500/kg) and lower space-time yields [5] [8].
Table 2: Performance Comparison of DISA Catalytic Systems
Catalyst Type | Temperature | Time | Yield | Reusability | Byproduct Concerns |
---|---|---|---|---|---|
Sulfuric acid | 140°C | 8 hr | 95% | None (homogeneous) | Sulfonated impurities |
Titanium adipate | 117°C | 6 hr | 94.23% | >5 cycles | Low metal leaching |
Immobilized CALB lipase | 70°C | 12 hr | 88% | >10 cycles | None |
Adipic acid derivatives exhibit markedly different reactivity based on esterification partners. Branching in the alcohol chain profoundly impacts kinetics:
Carboxylate modifications also alter reactivity. Dimethyl adipate – the methyl esterification product of adipic acid – enables transesterification under milder conditions (80-100°C). This route circumvents water formation, preventing catalyst deactivation or hydrolysis. Industrial data confirms transesterification with isostearyl alcohol using titanium catalysts achieves 92% yield at 100°C versus 85% for direct esterification at 130°C [2] [8].
Feedstock sourcing influences sustainability profiles. Commercial DISA uses isostearyl alcohol derived from:
Guerbet-derived DISA exhibits superior color stability but incurs 30% higher costs. Oleochemical feedstocks reduce manufacturing costs by 15-20% but require additional distillation [5] [8].
Table 3: Reactivity and Sustainability Profiles of Key Adipate Esters
Adipate Ester | Alcohol Chain | Synthesis Temp | Reaction Time | Renewable Carbon Index | Key Applications |
---|---|---|---|---|---|
Diisostearyl adipate | Branched C18 | 130-145°C | 6-10 hr | 85-100%* | High-end emollients, coatings |
Diisodecyl adipate (DIDA) | Linear C10 | 120-130°C | 4-5 hr | 0%** | PVC plasticizers |
Diisooctyl adipate (DOA) | Branched C8 | 110-120°C | 3-4 hr | 0%** | Flexible plastics |
Diethylhexyl adipate (DEHA) | Branched C8 | 100-110°C | 3-4 hr | 0%** | Cosmetic plasticizers |
Renewable carbon content depends on bio-sourced adipic acid/isostearyl alcohol*Typically petroleum-derived
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